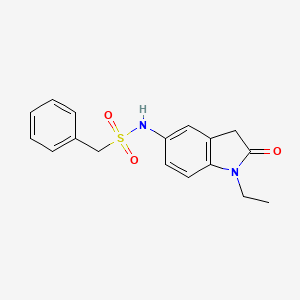

N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-19-16-9-8-15(10-14(16)11-17(19)20)18-23(21,22)12-13-6-4-3-5-7-13/h3-10,18H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUCPWDJJNTKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Sulfonamide Formation: The phenylmethanesulfonamide moiety is introduced through sulfonylation reactions, where the indole derivative reacts with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

Oxidation: The ketone functional group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide is in cancer treatment. Research indicates that this compound exhibits significant inhibitory effects on various cancer cell lines. It functions as a MEK inhibitor, which is crucial in the MAPK signaling pathway often activated in tumors. By inhibiting MEK, this compound can prevent tumor growth and proliferation, making it a candidate for treating cancers such as melanoma and colorectal cancer .

Study on Melanoma Cells

In a study published in a peer-reviewed journal, researchers treated melanoma cell lines with N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide. The results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis. The study highlighted the compound's potential as a novel therapeutic agent against resistant melanoma .

Combination Therapy Research

Further investigations have explored the use of this compound in combination with other chemotherapeutic agents. For instance, combining it with traditional chemotherapy drugs resulted in enhanced efficacy against various cancer types, suggesting that it may serve as an adjunct therapy to improve overall treatment outcomes .

Summary of Key Findings

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Appearance | C (%) | H (%) | N (%) | S (%) |

|---|---|---|---|---|---|---|---|

| N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide (Target) | C₁₇H₁₈N₂O₃S* | ~338.40† | Not Reported | ~60.33 | ~5.36 | ~8.28 | ~9.48 |

| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentaamide | C₂₃H₂₂N₄O₅S₂ | 498.57 | Pale yellow | 55.42 | 4.56 | 11.36 | 12.99 |

| 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentaamide | C₂₂H₂₂N₃NaO₆S | 479.48 | Yellowish white | 55.30 | 4.70 | 8.91 | 7.01 |

*Inferred from IUPAC name; †Calculated based on formula.

Key Findings:

Structural Differences: The target compound lacks the 1,3-dioxoisoindolin moiety present in the analogs, which may reduce its electrophilic character and metabolic reactivity.

Molecular Weight and Physicochemical Properties :

- The target’s lower molecular weight (~338 vs. 479–499 g/mol) suggests improved bioavailability and membrane permeability compared to bulkier analogs.

- Higher sulfur content in the analogs (7.01–12.99% vs. ~9.48% in the target) may correlate with enhanced solubility in polar solvents due to increased hydrogen-bonding capacity .

The absence of a methylisoxazole or thiazole substituent in the target may reduce off-target interactions with cytochrome P450 enzymes, a common issue with heteroaromatic sulfonamides .

Methodological Context:

Structural comparisons rely on crystallographic data generated using programs like SHELXL and SHELXS (), which are industry standards for refining small-molecule structures. Tools such as WinGX and ORTEP () facilitate visualization of anisotropic displacement parameters, critical for assessing steric and electronic differences between analogs .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide (CAS Number: 921787-13-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide features an indoline core with a sulfonamide group, which is significant for its biological interactions. The molecular formula is , and it has a molecular weight of 330.40 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.40 g/mol |

| CAS Number | 921787-13-5 |

| Purity | 98% |

The biological activity of N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. It has been shown to inhibit certain protein kinases, which play essential roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.

Case Studies and Research Findings

- Inhibition of Tumor Growth : Research indicates that N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide exhibits significant anticancer properties. In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the blockade of the mTOR signaling pathway, which is crucial for cancer cell growth and metabolism .

- Synergistic Effects : In combination therapies, this compound has shown enhanced efficacy when used alongside other chemotherapeutic agents. For instance, studies have reported improved outcomes in animal models when combined with traditional chemotherapy drugs, suggesting a potential role as an adjuvant therapy .

- Clinical Trials : Ongoing clinical trials are evaluating the effectiveness of N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide in patients with specific types of cancer, focusing on its safety profile and therapeutic efficacy .

Antimicrobial Activity

In addition to its anticancer properties, N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide has demonstrated antimicrobial activity against various pathogens:

- Bacterial Inhibition : Preliminary studies have indicated that this compound exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .

- Antiparasitic Potential : There is emerging evidence suggesting that N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide may also have activity against parasitic infections, including those caused by Leishmania species. This could provide a new avenue for treatment in areas where these infections are prevalent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-ethyl-2-oxoindolin-5-yl)-1-phenylmethanesulfonamide with high purity?

- Methodological Answer : Synthesis typically involves coupling the indolinone core (1-ethyl-2-oxoindolin-5-amine) with phenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification via column chromatography (e.g., CH₂Cl₂–MeOH gradients) ensures removal of unreacted reagents. Final characterization should include:

- HPLC (≥98% purity, using C18 columns and acetonitrile/water mobile phases) .

- ¹H/¹³C NMR to confirm regioselectivity and functional group integrity (e.g., sulfonamide NH resonance at δ ~10–11 ppm) .

- Mass spectrometry (ESI-MS) for molecular ion verification.

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry and molecular packing?

- Methodological Answer :

- Use single-crystal X-ray diffraction with SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks .

- Validate data with WinGX/ORTEP for visualization of thermal ellipsoids and intermolecular interactions (e.g., π-π stacking in the indole ring) .

- Address potential twinning or disorder by refining against high-resolution data (d-spacing < 0.8 Å) .

Q. What biological screening assays are suitable for evaluating its pharmacological potential?

- Methodological Answer :

- In vitro enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ assays .

- Anticancer activity : Employ MTT assays on cancer cell lines (IC₅₀ determination) with doxorubicin as a positive control .

- Solubility and permeability : Use shake-flask methods (aqueous/organic phases) and Caco-2 cell models for ADME profiling .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB entries for kinases) to identify binding poses .

- Validate with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability (RMSD < 2 Å over 100 ns trajectories) .

- Calculate binding free energies (MM-PBSA/GBSA) to rank ligand efficacy .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

- Methodological Answer :

- Iterative refinement : Cross-validate NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* level) to identify discrepancies in tautomeric forms .

- Dynamic NMR : Probe temperature-dependent spectral changes to detect conformational exchange (e.g., rotameric sulfonamide groups) .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry by comparing experimental and simulated powder XRD patterns .

Q. How can high-throughput crystallography pipelines improve structural analysis of sulfonamide derivatives?

- Methodological Answer :

- Use SHELXC/D/E for rapid data processing and experimental phasing (e.g., SAD/MAD with selenium-derivatized crystals) .

- Implement automated PHENIX refinement pipelines to handle large datasets (e.g., 100+ structures) with minimal manual intervention .

- Validate with Rfree metrics (<0.25) and electron density maps (2mFₒ−DFc contoured at 1.5σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.